molecular formula C21H20N2O4S2 B5757169 N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide

N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No.: B5757169
M. Wt: 428.5 g/mol
InChI Key: MUAVRJSAOCWYRE-QURGRASLSA-N
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Description

N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide has been used in various scientific research applications, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has shown potential as a chemotherapeutic agent by inhibiting the growth of cancer cells. In drug discovery, this compound has been used as a scaffold for the development of novel drugs due to its unique chemical structure. In neuroscience, this compound has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and ion channels. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration. This compound has also been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of ion channel activity, and inhibition of carbonic anhydrase activity. This compound has also been shown to have anti-inflammatory effects and to modulate immune function.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is its unique chemical structure, which makes it a useful scaffold for the development of novel drugs. This compound has also shown potential as a chemotherapeutic agent and has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several possible future directions for research on N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide. One direction is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another direction is the investigation of the mechanism of action of this compound, including its effects on ion channels and enzymes. Additionally, further research could explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves a multi-step process, and it has been used in various scientific research applications, including cancer research, drug discovery, and neuroscience. This compound's mechanism of action is not fully understood, but it is believed to act as an inhibitor of certain enzymes and ion channels. This compound has various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of ion channel activity, and inhibition of carbonic anhydrase activity. While there are advantages and limitations to using this compound in lab experiments, there are several possible future directions for research on this compound, including the development of this compound-based drugs and the investigation of its mechanism of action.

Synthesis Methods

N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-methylphenylsulfonyl chloride with N-phenylsulfonylbenzenecarboximidamide, followed by the addition of N-methylmorpholine and N-methylpiperazine. The final product is obtained through a purification process involving recrystallization and column chromatography.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-methyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-17-13-15-20(16-14-17)29(26,27)23(2)21(18-9-5-3-6-10-18)22-28(24,25)19-11-7-4-8-12-19/h3-16H,1-2H3/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAVRJSAOCWYRE-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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